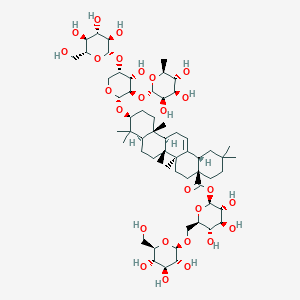
Eosinmethylene-blue
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Eosinmethylene-blue agar was initially formulated in 1916 by Holt-Harris and Teague. The medium includes eosin and methylene blue dyes, lactose, sucrose, peptone, and dipotassium phosphate . The preparation involves dissolving these components in distilled water, heating to dissolve completely, and sterilizing by autoclaving at 121°C for 15 minutes .
Industrial Production Methods
In industrial settings, the preparation of this compound agar follows similar steps but on a larger scale. The components are mixed in large batches, sterilized, and then dispensed into appropriate containers for distribution .
Analyse Chemischer Reaktionen
Eosinmethylene-blue undergoes several types of reactions:
Oxidation and Reduction: The dyes eosin and methylene blue can undergo redox reactions, which are crucial for their function as indicators in the medium.
Acid-Base Reactions: The medium changes color based on the pH, with eosin turning dark purple under acidic conditions.
Complex Formation: The interaction between eosin and methylene blue under acidic conditions forms a complex that differentiates lactose-fermenting bacteria from non-fermenters.
Wissenschaftliche Forschungsanwendungen
Eosinmethylene-blue is widely used in various scientific research applications:
Medical Research: It helps in identifying pathogenic bacteria in clinical samples.
Environmental Science: Used in monitoring microbial contamination in environmental samples.
Biotechnology: Employed in genetic studies involving bacterial cultures.
Wirkmechanismus
The mechanism of action of Eosinmethylene-blue involves its selective and differential properties:
Selective Inhibition: Methylene blue inhibits the growth of gram-positive bacteria, allowing only gram-negative bacteria to grow.
Differential Staining: The combination of eosin and methylene blue forms a complex under acidic conditions, which results in color changes that differentiate lactose-fermenting bacteria from non-fermenters.
Vergleich Mit ähnlichen Verbindungen
Eosinmethylene-blue is unique due to its dual functionality as a selective and differential medium. Similar compounds include:
MacConkey Agar: Another selective and differential medium used for gram-negative bacteria but uses bile salts and crystal violet for selectivity.
Hektoen Enteric Agar: Used for isolating and differentiating Salmonella and Shigella species, containing bile salts, bromthymol blue, and acid fuchsin.
Xylose Lysine Deoxycholate Agar: Selective for Salmonella and Shigella, using sodium deoxycholate as the selective agent.
This compound stands out due to its specific combination of eosin and methylene blue dyes, which provide a distinct colorimetric differentiation of bacterial colonies .
Eigenschaften
CAS-Nummer |
6359-04-2 |
|---|---|
Molekularformel |
C21H10Br4KO5 |
Molekulargewicht |
701.0 g/mol |
IUPAC-Name |
potassium;2,4,5,7-tetrabromo-9-(2-methoxycarbonylphenyl)-6-oxoxanthen-3-olate |
InChI |
InChI=1S/C21H10Br4O5.K/c1-29-21(28)9-5-3-2-4-8(9)14-10-6-12(22)17(26)15(24)19(10)30-20-11(14)7-13(23)18(27)16(20)25;/h2-7,26H,1H3; |
InChI-Schlüssel |
XMGRXVJCFFEVKF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br.[K+] |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br.[K] |
| 6359-05-3 | |
Synonyme |
ethyl eosin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1261927.png)


![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]](/img/structure/B1261933.png)



![(8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-7,17-dione](/img/structure/B1261942.png)






